Product packaging for 3-Bromo-2,5-bis(4-chlorophenyl)thiophene(Cat. No.:)

3-Bromo-2,5-bis(4-chlorophenyl)thiophene

Cat. No.: B13032012
M. Wt: 384.1 g/mol
InChI Key: DFHUTGHZSTYDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-2,5-bis(4-chlorophenyl)thiophene (CAS 1429209-18-6) is a high-value brominated and chlorinated thiophene derivative engineered for advanced research applications. Its molecular structure, featuring a central thiophene ring with bromo and bis(4-chlorophenyl) substituents, makes it a versatile building block in organic synthesis, particularly in Suzuki cross-coupling reactions for constructing complex biaryl architectures common in materials science and medicinal chemistry . Thiophene-based compounds are recognized for their diverse biological activities, which include significant antibacterial and antioxidant properties . In scientific studies, closely related bis-arylthiophene analogs have demonstrated potent biological activity, showing promising in vitro antibacterial efficacy against challenging Gram-negative pathogens such as E. coli . The structural motif of the thiophene core functionalized with halogen atoms is a privileged scaffold in drug discovery, contributing to improved binding affinity and metabolic stability . This compound is also highly relevant for non-biological applications, including the development of organic electronic materials such as organic semiconductors, OLEDs, and OFETs, where the planar, conjugated system of the thiophene ring is highly desirable . Researchers utilize this compound with the support of advanced computational methods, including Density Functional Theory (DFT) calculations, to explore its geometric parameters, frontier molecular orbitals (FMOs), and electronic potential, which are critical for predicting reactivity and designing novel materials . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9BrCl2S B13032012 3-Bromo-2,5-bis(4-chlorophenyl)thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H9BrCl2S

Molecular Weight

384.1 g/mol

IUPAC Name

3-bromo-2,5-bis(4-chlorophenyl)thiophene

InChI

InChI=1S/C16H9BrCl2S/c17-14-9-15(10-1-5-12(18)6-2-10)20-16(14)11-3-7-13(19)8-4-11/h1-9H

InChI Key

DFHUTGHZSTYDOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C3=CC=C(C=C3)Cl)Br)Cl

Origin of Product

United States

Strategic Synthetic Methodologies and Innovations for 3 Bromo 2,5 Bis 4 Chlorophenyl Thiophene

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. fiveable.meyoutube.comewadirect.com For 3-Bromo-2,5-bis(4-chlorophenyl)thiophene, the most logical disconnections involve the carbon-carbon (C-C) bonds between the thiophene (B33073) core and the two 4-chlorophenyl groups, as well as the carbon-bromine (C-Br) bond at the 3-position of the thiophene ring.

Two primary retrosynthetic pathways emerge:

Pathway A: Arylation then Bromination. This approach involves first synthesizing the 2,5-bis(4-chlorophenyl)thiophene intermediate. The key disconnection here is at the two C(thiophene)-C(aryl) bonds. This points to a double cross-coupling reaction between a 2,5-dihalothiophene (like 2,5-dibromothiophene) and a suitable 4-chlorophenyl organometallic reagent. Following the successful synthesis of the diarylthiophene, the final step is the regioselective bromination at the 3-position.

Pathway B: Bromination then Arylation. This strategy begins with a pre-brominated thiophene core, such as 2,3,5-tribromothiophene (B1329576). The key steps involve the selective cross-coupling of the bromine atoms at the 2- and 5-positions (the α-positions) with a 4-chlorophenyl organometallic reagent, leaving the bromine at the 3-position (the β-position) intact. The higher reactivity of α-halogens in thiophenes compared to β-halogens often makes this selective functionalization feasible.

The choice between these pathways depends on the availability of starting materials, reaction efficiency, and the ability to control regioselectivity in the halogenation and coupling steps. Modern cross-coupling methods make both routes viable and synthetically practical.

Precursor Synthesis and Halogenation Protocols

The synthesis of brominated thiophenes is well-established. For Pathway B, a key starting material is 2,3,5-tribromothiophene. This can be prepared by the direct bromination of thiophene using an excess of bromine. orgsyn.org

A more nuanced strategy involves the selective dehalogenation of polyhalogenated thiophenes. For instance, isomer-free 3-bromothiophene (B43185) can be synthesized in high yield (around 80%) by the reduction of 2,3,5-tribromothiophene using zinc dust in acetic acid. scispace.com This reaction selectively removes the more reactive α-bromines. Similarly, 3,4-dibromothiophene (B32776) can be prepared from tetrabromothiophene (B189479) by carefully controlling reaction conditions to favor the removal of the α-bromines. scispace.com These selective reactions are crucial for creating specifically substituted thiophene building blocks.

The 4-chlorophenyl moiety is introduced using an organometallic precursor. The specific reagent depends on the chosen cross-coupling reaction.

For Suzuki-Miyaura coupling , the required precursor is 4-chlorophenylboronic acid . It can be synthesized through several methods:

From a Grignard Reagent: 1,4-dichlorobenzene (B42874) can be reacted with magnesium to form the corresponding Grignard reagent, which is then treated with a trialkyl borate (B1201080) (like trimethyl borate or tributyl borate) followed by acidic workup. wipo.intgoogle.com

From an Aniline Derivative: 4-chloroaniline (B138754) can undergo a two-step process involving diazotization followed by reaction with tetrahydroxydiboron. chemicalbook.com

It is often necessary to recrystallize commercial arylboronic acids to remove boroxine (B1236090) anhydrides, which are less reactive in coupling reactions. orgsyn.org

For Kumada coupling , the precursor is a Grignard reagent, 4-chlorophenylmagnesium bromide , prepared by reacting 4-chlorobromobenzene with magnesium turnings. For Negishi coupling , an organozinc reagent like 4-chlorophenylzinc chloride is used, often generated in situ. For Stille coupling , the precursor is an organostannane, such as (4-chlorophenyl)tributyltin.

Cross-Coupling Strategies for Aryl-Aryl and Aryl-Thiophene Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming the C-C bonds between the thiophene ring and the aryl groups. researchgate.net

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is highly effective for synthesizing 2,5-diarylthiophenes. researchgate.netrsc.org The reaction typically involves coupling 2,5-dibromothiophene (B18171) with two equivalents of an arylboronic acid in the presence of a palladium catalyst and a base. tandfonline.combohrium.com

Recent research has focused on optimizing this process. For example, a novel phosphine-free pyrimidine-based palladium(II) complex has been shown to be an effective catalyst for the Suzuki-Miyaura coupling of 2,5-dibromothiophene with various arylboronic acids. tandfonline.combohrium.comtandfonline.com Studies have compared conventional heating with microwave irradiation, finding that microwave assistance can significantly reduce reaction times while maintaining high yields. tandfonline.combohrium.com

Table 1: Conditions for Suzuki-Miyaura Coupling of 2,5-Dibromothiophene and Phenylboronic Acid tandfonline.com This table summarizes findings for a related, unsubstituted scaffold, demonstrating typical reaction parameters.

Catalyst Loading (mol%)BaseSolventConditionsYield (%)
1.5K₂CO₃DioxaneThermal, 14h85
1.5K₂CO₃DioxaneMicrowave, 15 min93
1.5KOHDMFThermal, 14hMixture
1.5Et₃NDMFThermal, 14hTraces

The reaction is versatile, and other organoboron species like potassium aryltrifluoroborate salts can also be used as coupling partners. researchgate.net

While Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions offer alternative routes for forming aryl-thiophene bonds.

Kumada Coupling: This was one of the first transition metal-catalyzed cross-coupling methods developed, reacting a Grignard reagent with an organic halide, typically using a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org It is highly effective for forming C-C bonds and has been applied to the synthesis of 3-arylthiophenes and polythiophenes. rsc.orggoogle.com The main advantage is the direct use of Grignard reagents, avoiding extra steps to prepare other organometallics. organic-chemistry.org

Negishi Coupling: This reaction couples an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and its ability to couple sp, sp², and sp³ hybridized carbon atoms. wikipedia.org The Negishi reaction has been successfully used to prepare thiophene-based analogues with good yields and purity. scielo.br

Stille Coupling: The Stille reaction involves the coupling of an organotin (stannane) reagent with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org Stannanes are stable to air and moisture, making them convenient to handle. wikipedia.org The reaction is highly versatile and has been used to prepare thiophene-aryl systems. tandfonline.com A significant drawback, however, is the high toxicity of organotin compounds. organic-chemistry.orglibretexts.org

Table 2: Comparison of Cross-Coupling Reactions for Aryl-Thiophene Synthesis

ReactionOrganometallic ReagentTypical CatalystKey AdvantagesKey Disadvantages
Suzuki-MiyauraOrganoboron (e.g., R-B(OH)₂)PalladiumReagents are stable, non-toxic; mild conditions. researchgate.netBoronic acids can form unreactive anhydrides. orgsyn.org
KumadaOrganomagnesium (Grignard, R-MgX)Nickel, PalladiumDirect use of readily available Grignard reagents. organic-chemistry.orgGrignard reagents are highly reactive and not tolerant of many functional groups. organic-chemistry.org
NegishiOrganozinc (R-ZnX)Palladium, NickelHigh reactivity and high functional group tolerance. wikipedia.orgOrganozinc reagents are sensitive to air and moisture. wikipedia.org
StilleOrganotin (Stannane, R-SnR'₃)PalladiumReagents are stable to air and moisture; broad scope. wikipedia.orgHigh toxicity of tin compounds and byproducts. organic-chemistry.org

Direct Arylation Approaches for Related Substrates

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, which require the pre-functionalization of substrates into organometallic reagents. nih.gov This methodology involves the direct coupling of a C-H bond with an aryl halide, catalyzed by a transition metal, typically palladium. unipd.itcore.ac.uk For the synthesis of 2,5-diarylthiophenes, this approach offers a more streamlined process by avoiding the synthesis of organotin or organoboron derivatives of thiophene. nih.gov

The direct C-H arylation of thiophene itself with aryl halides preferentially occurs at the α-positions (C2 and C5) due to their higher acidity and reactivity. researchgate.net A significant challenge in applying this method to 3-substituted thiophenes, such as 3-bromothiophene, is controlling the regioselectivity of the arylation. nih.govnih.gov The reaction can potentially yield a mixture of C2- and C5-arylated products. nih.gov However, studies have shown that it is possible to achieve double direct C-H bond arylation of thiophenes with aryl chlorides to yield 2,5-diarylated thiophenes by using specific catalytic systems, such as an N-heterocyclic carbene-PdCl2-1-methylimidazole complex in the presence of Cu2O. nih.gov

Researchers have also developed methods for the regio- and chemo-selective C-H arylation of 3-bromothiophene. nih.gov By carefully selecting the reaction conditions, it is possible to selectively functionalize the C-H bonds without affecting the C-Br bond, providing versatile building blocks for more complex molecules. nih.gov For instance, direct C-H arylation of 3-bromothiophene with various iodo(hetero)aryls has been successfully achieved with good regioselectivity. nih.gov Another strategy to control regioselectivity involves using a blocking group. A bromo-substituent at the C2-position of a 3-substituted thiophene can direct arylation to the C5-position. nih.gov This demonstrates the feasibility of sequential and controlled arylations on the thiophene ring.

Optimization of Reaction Conditions and Yield Enhancement Techniques

The successful synthesis of this compound, whether through sequential cross-coupling or direct arylation, is highly dependent on the meticulous optimization of reaction parameters. Key variables include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a widely used method for forming the C-C bonds in diarylthiophenes. nih.govrsc.org Optimization studies for the synthesis of related 5-aryl-2-bromo-3-hexylthiophene derivatives found that using Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base at 90 °C provided moderate-to-good yields. nih.gov Similarly, the synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives was achieved in good yields using Pd(PPh₃)₄ and K₃PO₄ in a solvent/water mixture at 90 °C for 12 hours. mdpi.com

Yield enhancement often involves minimizing catalyst loading while maintaining high conversion rates. For the Suzuki-Miyaura coupling of various bromothiophenes, a catalytic system of palladium(II) acetate (B1210297) and the SPhos ligand was found to be highly efficient, allowing for low catalyst loading (0.25–1 mol% Pd(OAc)₂) and achieving high yields (69–93%). semanticscholar.org Flow chemistry presents another avenue for optimization, offering improved efficiency, safety, and scalability compared to batch processes. unipd.itcore.ac.uk A continuous flow method for the direct arylation of thiophene derivatives using a packed-bed reactor with potassium carbonate as a solid base achieved yields up to 90% with residence times of only 30-60 minutes. unipd.it

The following table summarizes optimized conditions reported for the synthesis of various substituted arylthiophenes, providing a reference for developing a protocol for this compound.

Table 1: Optimized Reaction Conditions for the Synthesis of Related Arylthiophenes
Reaction TypeThiophene SubstrateAryl PartnerCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
Suzuki Coupling2,5-dibromo-3-hexylthiophene (B54134)Arylboronic acidsPd(PPh₃)₄K₃PO₄-90Moderate-Good nih.gov
Suzuki Coupling3,4-dibromo-2,5-dichlorothiopheneArylboronic acidsPd(PPh₃)₄ (4)K₃PO₄Solvent/Water (4:1)90Moderate-Good mdpi.com
Suzuki CouplingBromothiophenesCyclopropylboronic acidPd(OAc)₂ (0.25-1)K₃PO₄-9069-93 semanticscholar.org
Direct Arylation (Flow)Thiophene derivativesAromatic bromidesPd/phosphine (B1218219) systemK₂CO₃ (solid)--up to 90 unipd.it
Direct Arylation2-bromo-3-methylthiophene4-bromobenzonitrilePd(OAc)₂ (1)KOAcDMA15078 nih.gov

Solvent Effects and Catalyst Selection in Palladium-Catalyzed Reactions

The choice of solvent is a critical parameter in palladium-catalyzed reactions, influencing catalyst stability, solubility of reagents, reaction rate, and even the catalytic pathway. whiterose.ac.ukrsc.org In Suzuki-Miyaura reactions, solvent systems often consist of an organic solvent mixed with water, as the base (e.g., K₃PO₄, K₂CO₃) is typically water-soluble. nih.govmdpi.comresearchgate.net Common organic solvents include 1,4-dioxane, tetrahydrofuran (B95107) (THF), and toluene. nih.govmdpi.com The synthesis of 2-bromo-3-methyl-5-arylthiophenes was successfully carried out in a 1,4-dioxane/H₂O mixture. researchgate.net

For direct arylation reactions, polar aprotic solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA or DMAc) are frequently employed. nih.govorganic-chemistry.org Optimization studies for the direct arylation of thiophenes revealed that DMAc, in combination with K₂CO₃ as the base and pivalic acid (PivOH) as an additive, provided the best yields. organic-chemistry.org The solvent can affect the activation of the palladium precatalyst. For the common precatalyst palladium(II) acetate, which exists as a trimer, dissociation into the more reactive monomeric form is proportional to the dipole moment of the solvent. whiterose.ac.uk

The selection of the palladium precatalyst is equally crucial. Both Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) are widely used. nih.govsemanticscholar.org Pd(II) precatalysts are reduced in situ to the active Pd(0) species. whiterose.ac.uk Studies have shown that for Suzuki couplings of thiophene boronic esters, a catalyst system of Pd(0) with a bulky phosphine ligand can give excellent yields with low catalyst loading and short reaction times compared to Pd(PPh₃)₄. researchgate.net For direct C-H arylation of thiophenes, a phosphine-free system using a bis(alkoxo)palladium complex with a low catalyst loading (0.1–0.2 mol%) has proven to be highly efficient. organic-chemistry.org

Table 2: Effect of Solvent and Catalyst on Palladium-Catalyzed Arylation of Thiophenes

Reaction TypeCatalystSolventKey FindingReference
Cross-CouplingPd(OAc)₂VariousDissociation of trimeric Pd(OAc)₂ to active monomer is proportional to solvent dipole moment. whiterose.ac.uk
Direct ArylationBis(alkoxo)palladium complexDMAcDMAc combined with K₂CO₃ and PivOH gave the best yields for phosphine-free direct arylation. organic-chemistry.org
Suzuki CouplingPd(PPh₃)₄1,4-Dioxane/H₂OEffective system for synthesizing 2-bromo-3-methyl-5-arylthiophenes. researchgate.net
Direct ArylationPd(OAc)₂DMAHigh temperature (150 °C) in DMA effective for C5-arylation of 2-bromo-3-methylthiophene. nih.gov
Cross-CouplingIonic Pd pre-catalystHighly Polar SolventsIonic pre-catalysts are well-suited to highly polar solvents. whiterose.ac.uk

Ligand Design and Their Influence on Reaction Efficiency

Ligands play a multifaceted role in palladium-catalyzed reactions. They stabilize the palladium center, prevent its precipitation as palladium black, and critically modulate its electronic and steric properties, thereby influencing the efficiency of key steps like oxidative addition and reductive elimination. umich.edu

For Suzuki and Stille couplings involving thiophene substrates, phosphine ligands are ubiquitous. Simple ligands like triphenylphosphine (B44618) (PPh₃) are common, often used as the complex Pd(PPh₃)₄. nih.govmdpi.com However, more sophisticated, electron-rich, and sterically bulky phosphine ligands often provide superior results, enabling lower catalyst loadings and faster reactions. semanticscholar.org The Buchwald-type biaryl phosphine ligand SPhos, for example, when paired with Pd(OAc)₂, forms a highly active catalyst for the Suzuki-Miyaura coupling of bromothiophenes, achieving excellent yields. semanticscholar.org The design of these ligands is intended to promote the reductive elimination step and stabilize the monoligated Pd(0) species, which is often the most active catalyst.

In the realm of direct C-H arylation, ligand choice is also paramount. While some highly efficient systems are "phosphine-free", others rely on specific ligands to achieve high reactivity and selectivity. organic-chemistry.org An N-heterocyclic carbene (NHC) ligand was part of a catalytic system that enabled the double direct C-H arylation of thiophenes with aryl chlorides. nih.gov In other C-H functionalization contexts, specialized ligands like S,O-ligands have been shown to be highly efficient in promoting the C-H olefination of non-directed arenes by triggering the formation of more reactive cationic palladium species. nih.govrsc.org This highlights a key principle of ligand design: tuning the ligand to promote the formation of the most reactive catalytic species for a given transformation.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanism is fundamental to optimizing conditions and expanding the scope of a synthetic method. The synthesis of this compound would likely proceed via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille reaction, or a direct arylation pathway.

The catalytic cycle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) is well-established and generally involves three main steps: researchgate.netresearchgate.net

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., 3,5-dibromo-2-(4-chlorophenyl)thiophene (B13032095) or an aryl halide coupling partner), inserting into the carbon-halogen bond to form a Pd(II) intermediate.

Transmetalation: The organic group from the organometallic reagent (e.g., the 4-chlorophenyl group from 4-chlorophenylboronic acid in a Suzuki reaction or from an organostannane in a Stille reaction) is transferred to the Pd(II) complex, displacing the halide. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The mechanism for direct C-H arylation is more varied and debated. researchgate.net One widely proposed mechanism is the Concerted Metalation-Deprotonation (CMD) pathway. researchgate.netresearchgate.net In this mechanism, the C-H bond cleavage occurs in a single, concerted step involving the palladium center and a base (often a carboxylate, like acetate or pivalate). The base assists in abstracting the proton from the thiophene ring as the palladium coordinates to the carbon. This avoids the formation of a discrete organometallic intermediate via deprotonation alone and is considered an important pathway for the arylation of electron-rich heterocycles like thiophene. researchgate.net

More complex mechanisms have also been elucidated. Studies on the direct arylation of pyridine (B92270) N-oxide revealed a cooperative catalysis mechanism where two distinct palladium centers play different roles. nih.govacs.orgberkeley.edu One palladium complex, ligated by a phosphine, undergoes oxidative addition with the aryl halide, while a second, cyclometalated palladium complex is responsible for the C-H bond cleavage. The aryl and heteroaryl groups are then brought together for reductive elimination. nih.govacs.orgberkeley.edu Such investigations underscore the complexity of these catalytic systems and reveal that the "standard" catalytic cycles are sometimes simplifications of more intricate, multi-species pathways. umich.edu

Table of Compounds

Advanced Spectroscopic and Structural Elucidation for Unraveling Complexities of 3 Bromo 2,5 Bis 4 Chlorophenyl Thiophene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic compounds. For 3-Bromo-2,5-bis(4-chlorophenyl)thiophene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is required to assign all proton and carbon signals and to establish the precise regiochemistry of the substituents on the thiophene (B33073) ring.

The ¹H NMR spectrum is expected to be relatively simple, showing distinct signals for the aromatic protons. The two 4-chlorophenyl groups, being chemically inequivalent, would each present an AA'BB' system of four protons, appearing as two sets of complex doublets in the aromatic region. A key diagnostic signal would be the lone proton at the C-4 position of the thiophene ring, which would appear as a singlet.

The ¹³C NMR spectrum would show signals for all 16 carbon atoms. Due to symmetry, the 4-chlorophenyl rings would each exhibit four distinct carbon signals. The thiophene ring would display four signals, two of which (C-2 and C-5) are substituted with the chlorophenyl groups, one (C-3) is attached to the bromine, and one (C-4) is attached to a hydrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on known substituent effects and data for analogous compounds.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thiophene H-4 7.10 - 7.25 -
Thiophene C-2 - 138 - 142
Thiophene C-3 - 112 - 116
Thiophene C-4 - 128 - 131
Thiophene C-5 - 140 - 144
4-Chlorophenyl H (ortho to C-S) 7.40 - 7.60 -
4-Chlorophenyl H (meta to C-S) 7.30 - 7.50 -
4-Chlorophenyl C (ipso, C-S) - 132 - 135
4-Chlorophenyl C (ortho to C-S) - 129 - 132
4-Chlorophenyl C (meta to C-S) - 128 - 130

While 1D NMR provides initial data, 2D NMR techniques are indispensable for unambiguously connecting the atoms within the molecular framework. youtube.comsdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks between the ortho and meta protons within each of the two 4-chlorophenyl rings, confirming their spin systems. Crucially, the singlet corresponding to the thiophene H-4 proton would show no COSY correlations, confirming its isolation from other protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu It would be used to definitively assign the carbon signals for H-4 of the thiophene ring and all the protonated carbons of the two chlorophenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for elucidating the regiochemistry of this molecule, as it shows correlations between protons and carbons over two to three bonds. youtube.comrsc.org Key expected HMBC correlations that would confirm the structure include:

A correlation from the thiophene H-4 proton to the brominated carbon (C-3) and the phenyl-substituted carbon (C-5), establishing their proximity.

Correlations from the ortho-protons of the chlorophenyl ring at C-2 to the thiophene carbons C-2 and C-3.

Correlations from the ortho-protons of the chlorophenyl ring at C-5 to the thiophene carbons C-5 and C-4. These long-range correlations provide an unbreakable chain of evidence for the substitution pattern, confirming that the bromine is at position 3 and the two distinct chlorophenyl groups are at positions 2 and 5.

NOESY detects through-space correlations between protons that are in close proximity, typically within 5 Å, regardless of whether they are connected through bonds. slideshare.netnih.gov This is critical for understanding the molecule's preferred three-dimensional shape or conformation in solution. For this compound, the primary conformational freedom involves the rotation of the two chlorophenyl rings around their single bonds to the thiophene core.

A NOESY spectrum would reveal the spatial relationships between the rings. For instance, a cross-peak between the thiophene H-4 proton and the ortho-protons of the chlorophenyl ring at the C-5 position would indicate that these protons are spatially close, providing information about the dihedral angle of that ring. The lack of such a peak would suggest a different orientation. This analysis helps to build a detailed 3D model of the molecule's dominant conformation in solution. nih.gov

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Insights and Conformational Studies

FTIR and FT-Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and gaining insight into molecular structure and symmetry. nih.gov

The vibrational spectra of this compound would be complex but can be interpreted by assigning bands to specific functional groups and molecular fragments. scispace.comiosrjournals.org

Table 2: Characteristic Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch (Phenyl) 3100 - 3000 FTIR/Raman
Thiophene C-H Stretch ~3110 FTIR/Raman
Aromatic C=C Stretch 1600 - 1450 FTIR/Raman
Thiophene Ring Stretch 1530 - 1350 FTIR/Raman
C-Cl Stretch 1100 - 1000 FTIR (Strong)
C-S Stretch (in ring) 860 - 600 FTIR/Raman

The presence of sharp bands in the 1600-1450 cm⁻¹ region would confirm the aromatic nature of the phenyl rings. The thiophene ring itself has characteristic stretching vibrations. iosrjournals.org The most diagnostic bands for the substituents would be the strong C-Cl stretching absorption in the FTIR spectrum and the C-Br stretch, which would appear at a lower frequency. scispace.com

In-situ vibrational spectroscopy allows chemists to monitor a reaction as it happens, providing real-time kinetic and mechanistic data without the need for sampling. For the synthesis of this compound, one could hypothetically monitor the final bromination step of a 2,5-bis(4-chlorophenyl)thiophene precursor. researchgate.net

By placing an FTIR or Raman probe directly into the reaction vessel, one could track the reaction's progress. The key spectral changes to monitor would be:

The disappearance of the vibrational band corresponding to the C-H bond at the 3-position of the thiophene ring.

The simultaneous appearance and growth of a new band in the low-frequency region (650-550 cm⁻¹) corresponding to the newly formed C-Br bond.

This technique provides immediate confirmation of the reaction's initiation, progression, and completion, and can help optimize reaction conditions such as temperature and reagent addition times.

X-ray Crystallography for Solid-State Molecular Architecture Determination

While NMR provides the solution-state structure, X-ray crystallography gives the definitive, unambiguous atomic arrangement in the solid state. This technique would precisely determine all bond lengths, bond angles, and the torsional angles that define the molecule's conformation in the crystal lattice.

Although a crystal structure for the title compound is not publicly available, analysis of related structures, such as other halogenated diarylthiophenes, allows for a detailed prediction of the expected findings. nih.govrsc.orgresearchgate.net

Table 3: Predicted X-ray Crystallographic Parameters for this compound Note: Values are illustrative and based on analogous reported crystal structures.

Parameter Expected Value Significance
C-S Bond Length (Thiophene) ~1.72 Å Confirms thiophene ring structure
C-Br Bond Length ~1.88 Å Confirms bromo-substituent
C-Cl Bond Length ~1.74 Å Confirms chloro-substituent
Phenyl-Thiophene Dihedral Angle 30 - 50° Defines the twist of the phenyl rings relative to the thiophene plane

X-ray analysis would reveal the precise dihedral angles between the central thiophene ring and the two 4-chlorophenyl rings, which are likely to be significantly twisted out of the thiophene plane due to steric hindrance from the bromine atom and the adjacent phenyl group. Furthermore, the analysis would uncover the intermolecular forces governing the crystal packing. These could include π-π stacking interactions between aromatic rings or, more likely given the substituents, halogen bonding (e.g., C-Br···S or C-Cl···π interactions), which are significant forces in crystal engineering. rsc.org

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

While a definitive single-crystal X-ray diffraction analysis for this compound has not been publicly reported, a comprehensive understanding of its molecular geometry can be constructed from computational models and by comparing it to structurally similar compounds. The geometry is largely defined by the central thiophene ring and the spatial orientation of its substituents.

The core thiophene ring is expected to be largely planar, a characteristic feature of this aromatic heterocycle. researchgate.netnih.gov Bond lengths within the thiophene moiety will be influenced by the electron-withdrawing nature of the bromine atom and the steric and electronic effects of the two 4-chlorophenyl groups. The C-S bond lengths are typically around 1.70 Å, while the C-C bonds within the ring vary, with those adjacent to the sulfur being shorter (approx. 1.34 Å) than the C3-C4 bond (approx. 1.41 Å). researchgate.net

Below are the anticipated bond parameters for this compound, based on established values for its constituent parts.

Table 1: Predicted Bond Lengths
BondPredicted Length (Å)Comment
C-S (Thiophene)~1.70Typical value for a thiophene ring.
C-C (Thiophene, adjacent to S)~1.34Typical value for a thiophene ring. researchgate.net
C-C (Thiophene, C3-C4)~1.41Typical value for a thiophene ring. researchgate.net
C-Br~1.85 - 1.90Standard for a bromine atom attached to an sp² carbon.
C-Cl (Aromatic)~1.74Standard for a chlorine atom on a benzene (B151609) ring.
C-C (Thiophene-Phenyl)~1.48Typical single bond between two sp² hybridized carbons.
Table 2: Predicted Bond and Dihedral Angles
AnglePredicted Value (°)Comment
C-S-C (Thiophene)~93Characteristic for a thiophene ring. researchgate.net
S-C-C (Thiophene)~109Characteristic for a thiophene ring. researchgate.net
C-C-C (Thiophene)~114Characteristic for a thiophene ring. researchgate.net
Thiophene-Phenyl Dihedral Angle10 - 40This angle is flexible and dependent on crystal packing forces.

Intermolecular Interactions and Crystal Packing Motifs

In the absence of a solved crystal structure for this compound, the nature of its intermolecular interactions and packing in the solid state can be inferred from its molecular structure. The presence of multiple aromatic rings and halogen atoms suggests that the crystal packing will be governed by a combination of weak non-covalent interactions.

Key potential interactions include:

π-π Stacking: The planar surfaces of the thiophene and chlorophenyl rings can engage in π-π stacking interactions. These are a common feature in the crystal structures of aromatic compounds and contribute significantly to the stability of the crystal lattice.

Halogen Bonding: The bromine and chlorine atoms on the molecule can act as halogen bond donors, interacting with electron-rich regions of adjacent molecules, such as the π-systems of the aromatic rings or the sulfur atom's lone pairs.

C-H···π Interactions: The hydrogen atoms on the chlorophenyl rings can form weak hydrogen bonds with the electron-rich π-faces of the thiophene or phenyl rings of neighboring molecules.

In similar halogenated aromatic compounds, these types of interactions dictate the formation of specific packing motifs, such as herringbone or layered structures. For example, in some substituted thiophene derivatives, molecules are linked by C-H···N or C-H···π interactions to form ribbons and layered arrangements.

Advanced Mass Spectrometry for Molecular Formula Confirmation and Structural Fragmentation Pathways

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization.

For this compound, Electron Ionization (EI) mass spectrometry has been used for its characterization. The analysis confirms the molecular weight of the compound, with a reported molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 451.7. This corresponds to the molecular formula C₁₆H₉BrCl₂S, taking into account the isotopic distribution of bromine and chlorine. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion peak cluster, which is a key signature for halogenated compounds.

The fragmentation of the molecular ion provides valuable structural information. Based on established principles of mass spectrometry for halogenated aromatic compounds and thiophenes, a plausible fragmentation pathway can be proposed. The initial fragmentation events are likely to involve the cleavage of the weakest bonds.

Key proposed fragmentation pathways include:

Loss of a Bromine Radical: Cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a significant fragment ion.

Loss of a Chlorine Radical: Cleavage of a C-Cl bond to lose a chlorine radical (•Cl).

Cleavage of the Thiophene Ring: The thiophene ring can undergo fragmentation, potentially through the loss of a thioformyl (B1219250) radical (•CHS) or other small sulfur-containing fragments.

Loss of Chlorophenyl Groups: Fragmentation may also involve the cleavage of the C-C bond between the thiophene ring and a 4-chlorophenyl group.

A proposed fragmentation table is presented below.

Table 3: Proposed Mass Spectrometry Fragmentation of this compound
m/zProposed Fragment IonProposed Neutral Loss
451.7[C₁₆H₉BrCl₂S]⁺• (Molecular Ion)-
416.7[C₁₆H₉ClS]⁺••Br and •Cl
372.7[C₁₆H₉Cl₂S]⁺•Br
337.7[C₁₆H₉S]⁺•Br and 2 x •Cl
305.7[C₁₅H₈S]⁺•Br, 2 x •Cl, and •CH
145.9[C₆H₄ClS]⁺Fragment of the thiophene ring attached to a chlorophenyl group

This detailed analysis, combining reported data with established chemical principles, provides a robust framework for understanding the complex structural and spectroscopic features of this compound.

Computational and Theoretical Investigations into the Electronic and Geometric Structure of 3 Bromo 2,5 Bis 4 Chlorophenyl Thiophene

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. researchgate.netgelisim.edu.trscienceopen.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to predict a wide range of molecular properties with good accuracy. researchgate.net For a molecule like 3-Bromo-2,5-bis(4-chlorophenyl)thiophene, DFT calculations would be instrumental in understanding its fundamental ground-state characteristics. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G++(d,p), which provides a good balance between accuracy and computational cost for organic molecules. cdnsciencepub.com

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For this compound, a key aspect of this analysis would be the conformational freedom arising from the rotation of the two 4-chlorophenyl rings relative to the central thiophene (B33073) ring.

Table 1: Illustrative Optimized Geometric Parameters for a Disubstituted Thiophene Derivative (Generic Example)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=C (thiophene)1.38--
C-S (thiophene)1.72--
C-C (inter-ring)1.48--
C-Cl1.75--
C-Br1.89--
C-S-C-92.5-
Phenyl-Thiophene--45.0

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Distributions)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. cdnsciencepub.comsid.ir The HOMO is the orbital from which an electron is most easily removed (electron-donating ability), while the LUMO is the orbital to which an electron is most easily added (electron-accepting ability).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and its electronic excitation properties. sid.irufms.br A smaller gap generally implies higher reactivity and suggests that the molecule will absorb light at longer wavelengths. DFT calculations provide both the energies of these orbitals and their spatial distribution. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the phenyl groups, while the LUMO would also be distributed across the conjugated π-system. researchgate.net The presence of the electron-withdrawing chlorine and bromine atoms would be expected to lower both the HOMO and LUMO energy levels. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Halogenated Diaryl Thiophene (Generic Example)

OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.98
HOMO-LUMO Gap (ΔE)4.27

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Electrostatic Potential Surface Analysis and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior. researchgate.netresearchgate.net The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. Different colors are used to represent regions of varying potential: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP surface would likely show negative potential around the electronegative chlorine atoms and the sulfur atom of the thiophene ring. researchgate.net Regions of positive potential would be expected around the hydrogen atoms. This analysis helps to identify the sites where the molecule is most likely to interact with other chemical species, providing insights into its potential intermolecular interactions and chemical reactivity. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a widely used method for studying the properties of molecules in their electronically excited states. researchgate.net TD-DFT can predict electronic absorption spectra, providing information on the wavelengths of light a molecule absorbs and the nature of the corresponding electronic transitions. researchgate.net

Prediction of Electronic Transitions and Absorption Characteristics (Theoretical)

TD-DFT calculations can simulate the UV-Visible absorption spectrum of a molecule by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net The results are typically presented as a series of excitation energies (or wavelengths) and their corresponding oscillator strengths, which are a measure of the intensity of the absorption.

For this compound, the main absorption bands in the UV-Vis region would be expected to arise from π → π* transitions within the conjugated system of the thiophene and phenyl rings. acs.org The calculations would identify the specific molecular orbitals involved in these transitions, for example, the HOMO to LUMO transition. The calculated maximum absorption wavelength (λmax) can then be compared with experimental data if available. researchgate.net

Table 3: Illustrative Predicted Electronic Transitions for a Halogenated Diaryl Thiophene (Generic Example)

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3500.85HOMO → LUMO (95%)
S₀ → S₂3100.15HOMO-1 → LUMO (70%)

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Luminescence Mechanisms and Radiative Decay Pathways (Theoretical)

TD-DFT can also be used to investigate the properties of the first excited state (S₁), which is crucial for understanding luminescence (fluorescence and phosphorescence). By optimizing the geometry of the molecule in its first excited state, one can calculate the emission energy, which corresponds to the energy released when the molecule relaxes from the excited state back to the ground state. researchgate.net

The theoretical analysis would involve calculating the energy of the S₁ state at its optimized geometry and comparing it to the ground state energy at the same geometry to predict the fluorescence wavelength. TD-DFT can also provide insights into the rates of radiative decay (light emission) and non-radiative decay pathways. The nature of the frontier orbitals and their overlap are important factors in determining whether a molecule is likely to be luminescent. researchgate.net For a molecule like this compound, the presence of the heavy bromine atom could potentially enhance intersystem crossing to the triplet state, which might lead to phosphorescence.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility (Theoretical)

Molecular dynamics simulations are a powerful tool to understand the motion of atoms and molecules over time. For a molecule like this compound, MD simulations would be crucial in elucidating its conformational landscape, flexibility, and interactions with its environment.

The conformation of diarylthiophenes in solution is significantly influenced by the surrounding solvent molecules. Theoretical studies on thiophene derivatives have shown that solvent polarity can alter the dihedral angles between the central thiophene ring and the flanking phenyl groups. tsijournals.com For this compound, it is anticipated that in polar solvents, the molecule might adopt a more twisted conformation to minimize unfavorable steric interactions and optimize its dipole-dipole interactions with the solvent. Conversely, in nonpolar solvents, a more planar conformation might be favored due to intramolecular π-π stacking interactions.

The study of various thiophene derivatives indicates that the choice of solvent influences their spectroscopic properties due to changes in the molecular structure. tsijournals.com This suggests that the electronic and photophysical properties of this compound would also be tunable by altering the solvent environment. MD simulations can quantify these effects by calculating the potential of mean force for the rotation of the phenyl rings in different solvent models, providing a detailed energy landscape of the molecule's conformational flexibility.

Theoretical models and computational studies on similar molecules, such as 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, reveal a strong tendency for self-assembly through various noncovalent interactions. acs.orgnih.govresearchgate.net These interactions include weak hydrogen bonds, halogen bonds (involving the chlorine atoms), and π-π stacking between the aromatic rings. acs.orgnih.govresearchgate.net

For this compound, it is plausible that similar self-assembly mechanisms would be observed in theoretical models. The presence of the bromine and chlorine atoms introduces the potential for halogen bonding, which can be a significant directional force in crystal engineering. Furthermore, the extended π-system of the diarylthiophene core would likely promote π-π stacking, leading to the formation of ordered aggregates. Computational studies on related systems have quantified the energetics of these interactions, with stabilization energies for molecular dimers being on the order of several kcal/mol. nih.gov For instance, in a related chlorophenyl-substituted triazole, a dimer formed via a C-H···π interaction was found to have a stabilization energy of -14.3 kcal/mol. nih.gov

Charge Transport Modeling and Theoretical Conductivity Predictions

Diarylthiophenes are a class of organic semiconductors, and theoretical modeling is instrumental in predicting their charge transport properties. These models typically focus on calculating the key parameters that govern charge mobility, namely the reorganization energy and the electronic coupling (transfer integral).

In many organic semiconductors, charge transport occurs via a hopping mechanism, where a charge carrier (electron or hole) moves between adjacent molecules. The rate of this hopping is described by Marcus theory. researchgate.net This theory posits that the charge transfer rate is dependent on the reorganization energy (the energy required to deform the molecule from its neutral geometry to its ionized geometry and vice versa) and the electronic coupling between neighboring molecules. scielo.br

For this compound, a theoretical analysis would involve calculating these parameters. The reorganization energy would be determined through quantum chemical calculations on a single molecule, while the electronic coupling would be calculated for molecular pairs, typically extracted from a simulated crystal structure or self-assembled aggregate. Studies on other thiophene derivatives have shown that chemical modifications, such as the introduction of different substituent groups, can significantly impact both the reorganization energy and the electronic coupling, thereby tuning the charge transport properties. arxiv.orgnih.gov It is known that diffusion of small molecules in amorphous polymers can follow a hopping motion, where molecules are trapped in microscopic cavities and move through rare, fast jumps. nih.gov

Theoretical calculations can provide quantitative predictions of electron and hole mobilities. By applying the calculated reorganization energies and electronic couplings within a kinetic Monte Carlo or similar simulation framework, the mobility of charge carriers can be estimated.

Computational studies on various diarylthiophene and other π-conjugated systems have yielded a wide range of theoretical mobility values, demonstrating the sensitivity of this property to molecular structure and packing. The table below presents calculated electron and hole mobilities for some thiophene-containing compounds, which can serve as a reference for the expected range of values for this compound. The introduction of different functional groups and the resulting changes in molecular packing are key determinants of the final mobility values. scielo.brresearchgate.net

Compound TypeCalculated Hole Mobility (cm²/Vs)Calculated Electron Mobility (cm²/Vs)Reference Compound/Study
Diarylthiophene Derivative1.08 x 10⁻²Not ReportedCompound 1 in a study on HTMs for perovskite solar cells researchgate.net
Dialkoxy-substituted Diarylthiophene4.21 x 10⁻²Not ReportedCompound 2 in the same perovskite solar cell study researchgate.net
Thiazole-phenothiazine substituted Thiophene5.93 x 10⁻⁵Not ReportedCompound 3 in the same perovskite solar cell study researchgate.net
Coronene with one thiophene ringNot specified, but lower than electron mobilityNot specified, but 2.4 times the hole mobilityMolecule b in a study on thienocoronene derivatives scielo.br
Coronene with two thiophene ringsNot specified, but 2.4 times the electron mobilityNot specified, but lower than hole mobilityMolecule c in the same thienocoronene study scielo.br

Exploration of Advanced Functional Applications and Potential Material Science Utility of 3 Bromo 2,5 Bis 4 Chlorophenyl Thiophene

Design Principles for Organic Electronic Materials Utilizing Halogenated Thiophenes

The design of novel organic electronic materials is a complex process that involves the strategic selection of molecular building blocks to achieve desired electronic and physical properties. Halogenated thiophenes, including compounds like 3-Bromo-2,5-bis(4-chlorophenyl)thiophene, are a class of materials that have garnered significant interest for their potential in various organic electronic devices. The incorporation of halogen atoms and a thiophene (B33073) core are key design elements that influence the material's performance.

Influence of Halogen Substituents on Electronic Packing and Intermolecular Interactions

The introduction of halogen substituents, such as bromine and chlorine, onto a thiophene-based molecule can significantly impact its solid-state packing and intermolecular interactions. These interactions are crucial for efficient charge transport in organic semiconductor films. Halogen atoms can participate in various non-covalent interactions, including halogen bonding and hydrogen bonding, which can direct the molecular assembly into well-ordered structures. This can lead to enhanced π-π stacking, which is a critical factor for facilitating charge hopping between adjacent molecules.

The size and electronegativity of the halogen atoms play a role in determining the strength and nature of these intermolecular forces. For instance, the presence of bulky halogen atoms can induce a twist in the molecular backbone, which might affect the degree of π-orbital overlap. Conversely, specific halogen-halogen or halogen-sulfur interactions can promote a more planar and tightly packed arrangement, which is generally beneficial for charge mobility. The strategic placement of halogens can therefore be used as a tool to fine-tune the morphology of the organic semiconductor film.

Role of Thiophene Core in Charge Delocalization and Transport

The thiophene ring is a fundamental building block in many high-performance organic semiconductors. beilstein-journals.org Its electron-rich nature and planar structure facilitate the delocalization of π-electrons along the conjugated backbone of the molecule. nih.gov This delocalization is essential for the movement of charge carriers (holes or electrons) through the material. In a solid-state device, charge transport occurs through the hopping of these delocalized charges between neighboring molecules. The efficiency of this process is highly dependent on the degree of orbital overlap between adjacent molecules. nih.gov

Theoretical Evaluation of Photovoltaic Applications

A comprehensive theoretical evaluation of this compound for photovoltaic applications is not available in the current scientific literature. Such an evaluation would typically involve computational studies to predict its electronic properties and assess its potential performance in a solar cell device.

Energy Level Alignment with Theoretical Donor/Acceptor Materials

For a material to be effective in an organic photovoltaic (OPV) device, its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels must be appropriately aligned with those of a partner donor or acceptor material. wikipedia.org This alignment determines the open-circuit voltage (Voc) of the solar cell and provides the driving force for exciton dissociation into free charge carriers. wikipedia.org

Ideally, for a donor material, the HOMO level should be high enough to ensure efficient hole extraction by the anode, while the LUMO level should be significantly higher than that of the acceptor material to facilitate exciton splitting. Conversely, for an acceptor material, the LUMO level should be low enough for efficient electron extraction by the cathode, and its HOMO level should be well below that of the donor. Without specific computational data for this compound, it is not possible to predict its energy level alignment with common donor or acceptor materials.

Theoretical Charge Separation and Recombination Dynamics

The efficiency of an organic solar cell is also heavily influenced by the dynamics of charge separation and recombination at the donor-acceptor interface. After an exciton is split, the resulting free charges must be transported to their respective electrodes without recombining. The rate of charge separation should be significantly faster than the rate of charge recombination.

Theoretical studies can model these dynamic processes to predict the likelihood of efficient charge generation and collection. Factors such as the molecular geometry at the interface, the electronic coupling between donor and acceptor molecules, and the local morphology all play a critical role. In the absence of specific theoretical investigations into this compound, no data on its charge separation and recombination dynamics can be provided.

Potential in Organic Field-Effect Transistors (OFETs)

The potential of a material for use in Organic Field-Effect Transistors (OFETs) is primarily determined by its charge carrier mobility. High mobility allows for faster switching speeds and higher current output. Thiophene-based materials are a promising class of organic semiconductors for OFETs. The performance of OFETs has seen significant improvement, with some devices exhibiting field-effect mobilities comparable to amorphous silicon.

The molecular structure of an organic semiconductor dictates its packing in the solid state, which in turn governs its charge transport properties. Factors such as planarity, the extent of π-conjugation, and the presence of functional groups that promote intermolecular interactions are all critical for achieving high mobility. While halogenated thiophenes are a known class of materials for OFETs, there is no specific research available on the synthesis, characterization, or theoretical evaluation of this compound for this application. Therefore, its potential in OFETs remains to be experimentally and theoretically explored.

Theoretical Assessment of Charge Carrier Mobility

The charge carrier mobility of an organic semiconductor is a critical parameter that dictates its performance in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in predicting these properties. For thiophene-based derivatives, charge transport is largely influenced by the degree of π-orbital overlap between adjacent molecules, which is in turn governed by molecular packing in the solid state.

While specific theoretical studies on the charge carrier mobility of this compound are not extensively documented in publicly available research, general principles derived from similar thiophene-containing materials can provide valuable insights. The introduction of bulky 4-chlorophenyl groups at the 2 and 5 positions of the thiophene ring, along with the bromine atom at the 3 position, is expected to significantly influence the intermolecular electronic coupling. The interplay between the electron-withdrawing nature of the chlorine and bromine atoms and the π-conjugated system of the thiophene and phenyl rings will modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. A reduced HOMO-LUMO gap can facilitate intramolecular charge transfer, a desirable characteristic for enhanced mobility.

Theoretical models would typically calculate the reorganization energy and transfer integrals to estimate mobility. A lower reorganization energy for charge transfer between neutral and charged states, and a higher electronic coupling (transfer integral) between neighboring molecules, are prerequisites for high charge carrier mobility.

Molecular Packing and Interfacial Interactions (Theoretical)

The solid-state arrangement, or molecular packing, is a determinant of the bulk electronic properties of organic materials. Theoretical predictions of molecular packing for this compound can be achieved through computational methods that simulate crystal structures. These simulations help in understanding the dominant intermolecular forces, such as π–π stacking and van der Waals interactions, which dictate the final crystal lattice.

The presence of two 4-chlorophenyl substituents suggests that π–π stacking interactions could be a significant factor in the molecular assembly. The bromine atom, due to its size and electronegativity, will introduce steric and electronic perturbations that affect the planarity of the molecule and, consequently, the packing motif. Hirshfeld surface analysis is a common theoretical tool used to visualize and quantify intermolecular interactions within a crystal, providing a detailed picture of how molecules interact with their neighbors.

Nonlinear Optical (NLO) Properties and Theoretical Applications

Organic molecules with extended π-conjugation and donor-acceptor functionalities are prime candidates for NLO materials, which have applications in optical computing, telecommunications, and photonics. The NLO response of a material is related to its ability to alter the properties of light passing through it.

First Hyperpolarizability (βo) Calculations and Structure-NLO Relationships

The first hyperpolarizability (βo or βtot) is a molecular property that quantifies the second-order NLO response. Theoretical calculations, again primarily using DFT, are employed to predict the βo value. For this compound, the molecular structure can be considered as a π-conjugated thiophene bridge flanked by two chlorophenyl groups. While not a classic donor-π-acceptor (D-π-A) design, the asymmetry introduced by the bromine atom and the electronic nature of the substituents can lead to a non-zero βo value.

The relationship between the structure and NLO properties is crucial. Key factors influencing the first hyperpolarizability include:

Intramolecular Charge Transfer (ICT): The extent of electron density movement from donor to acceptor parts of the molecule upon excitation.

HOMO-LUMO Gap: A smaller energy gap generally correlates with a larger βo value.

Molecular Conformation: The planarity of the molecule affects the extent of π-conjugation.

Table 1: Theoretical NLO Properties of Thiophene Derivatives (Illustrative) This table is illustrative and based on general findings for thiophene-based NLO materials, not specific calculated values for this compound.

Compound Class Typical HOMO-LUMO Gap (eV) Calculated First Hyperpolarizability (βo) (esu)
Substituted Thiophenes 3.5 - 5.0 10⁻³⁰ - 10⁻²⁸

Theoretical Design of NLO-Active Materials

Theoretical chemistry provides a powerful platform for the rational design of new NLO materials. Starting from a core structure like this compound, computational models can predict how modifications to the molecular structure will affect the NLO properties. This in-silico approach allows for the screening of a large number of candidate molecules before undertaking synthetic efforts.

Strategies for designing NLO-active materials based on this thiophene scaffold could include:

Introducing Donor/Acceptor Groups: Replacing one of the 4-chlorophenyl groups with a strong electron-donating group (like -N(CH₃)₂) and the other with a strong electron-accepting group (like -NO₂) to create a D-π-A architecture, which is known to enhance the βo value.

Extending the π-Conjugated System: Incorporating additional thiophene or phenyl rings into the molecular backbone can decrease the HOMO-LUMO gap and increase the hyperpolarizability.

Systematic Substitution: Studying the effect of different halogen substitutions on the phenyl rings to fine-tune the electronic properties.

By performing quantum chemical calculations on these hypothetically designed molecules, researchers can establish clear structure-property relationships and identify the most promising candidates for synthesis and experimental validation for high-performance NLO applications.

Mechanistic Studies of Transformation and Derivatization Reactions of 3 Bromo 2,5 Bis 4 Chlorophenyl Thiophene

Palladium-Catalyzed Cross-Coupling Reactivity and Selectivity

Palladium-catalyzed cross-coupling reactions are a cornerstone for functionalizing aryl halides. For a polyhalogenated substrate like 3-Bromo-2,5-bis(4-chlorophenyl)thiophene, which contains both a bromo-substituent on the thiophene (B33073) ring and chloro-substituents on the phenyl rings, the selectivity of the coupling is of paramount importance.

Exploration of Regioselective Functionalization of Halogen Atoms

The regioselective functionalization of halogen atoms in polyhalogenated aromatic compounds is dictated by the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the bond strength and the ease of oxidative addition to the palladium(0) catalyst are key factors. Generally, the reactivity of halogens follows the order I > Br > Cl > F.

For this compound, the C(sp²)-Br bond on the thiophene ring is significantly more reactive than the C(sp²)-Cl bonds on the appended phenyl rings. This inherent difference in reactivity allows for the selective functionalization at the 3-position of the thiophene core. Studies on similar polyhalogenated thiophenes, such as 2,5-dibromo-3-alkylthiophenes, have demonstrated that mono-arylation can be achieved with high selectivity at the more reactive α-position (C5) over the β-position (C2) under controlled conditions. nih.gov In the case of this compound, the bromine at the β-position (C3) is expected to be more reactive than the chlorine atoms on the phenyl rings.

This selectivity is achieved by carefully tuning the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent. For instance, using Pd(PPh₃)₄ as a catalyst often favors the coupling at the C-Br bond. nih.govresearchgate.net The reaction of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids using Pd(PPh₃)₄ and K₃PO₄ resulted in selective substitution at the 5-position. nih.gov Similarly, studies on 2,5-dibromo-3-methylthiophene (B84023) showed that mono-substitution occurs preferentially at the C5-Br bond. researchgate.net This principle of differential reactivity allows for a stepwise functionalization, where the C-Br bond is first coupled, followed by a subsequent, more forcing reaction to functionalize the C-Cl bonds if desired.

Table 1: Conditions for Regioselective Suzuki-Miyaura Coupling

SubstrateCatalyst (mol%)BaseSolventPosition of Selective CouplingYield (%)Reference
2,5-Dibromo-3-hexylthiophenePd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂OC5-BrModerate to Good nih.gov
2,5-Dibromo-3-methylthiophenePd(PPh₃)₄--C5-BrLow to Moderate researchgate.net
3-Bromo-4-trifloyl-thiophenePd(tBu₃P)₂K₂CO₃Dioxane/H₂OC-Br- researchgate.net
2-(4-Bromophenyl)-5-chloropyrazineVarious Pd catalysts--C-Br (ligand dependent)- researchgate.net

Catalyst Deactivation Pathways and Mitigation Strategies

A significant challenge in palladium-catalyzed cross-coupling reactions is catalyst deactivation, which can occur through several mechanisms. youtube.com For sulfur-containing substrates like thiophenes, poisoning of the palladium catalyst by the sulfur atom is a major concern. The sulfur can coordinate strongly to the palladium center, inhibiting its catalytic activity.

Other common deactivation pathways include:

Coking or Fouling: The deposition of carbonaceous materials on the catalyst surface can block active sites. youtube.comchalmers.se

Sintering: At high temperatures, the active metal nanoparticles can agglomerate, leading to a loss of active surface area. youtube.com

Leaching: The active metal can dissolve from the support into the reaction medium.

Mitigation strategies are crucial for maintaining catalyst activity and achieving high yields. These include:

Ligand Selection: The use of bulky electron-rich phosphine (B1218219) ligands can protect the palladium center from deactivation and promote the desired catalytic cycle.

Reaction Conditions: Careful control of temperature and reaction time can minimize sintering and side reactions that lead to fouling.

Catalyst Support: Immobilizing the palladium catalyst on a solid support can enhance its stability and allow for easier recovery and reuse.

Feed Purification: Ensuring the absence of poisons in the reactant feed is critical to prevent irreversible deactivation. youtube.com In some cases where poisons are weakly adsorbed, flushing with an inert gas can regenerate the catalyst. youtube.com

Table 2: Catalyst Deactivation and Mitigation

Deactivation PathwayDescriptionMitigation StrategyReference
PoisoningStrong coordination of species (e.g., sulfur) to the catalyst's active sites.Use of robust ligands, feed purification. youtube.com
Coking/FoulingDeposition of carbonaceous material on the catalyst surface.Controlling reaction temperature, development of coke-resistant catalysts. youtube.comchalmers.se
SinteringAgglomeration of metal nanoparticles at high temperatures, reducing surface area.Temperature control, use of stable catalyst supports. youtube.com

Halogen Dance Reactions and Isomerization Pathways

The halogen dance (HD) is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. researchgate.net This reaction is particularly relevant for bromothiophenes and can lead to a mixture of isomers if not properly controlled.

Theoretical and Experimental Investigation of Rearrangement Mechanisms

The mechanism of the halogen dance reaction has been the subject of both theoretical and experimental studies. ias.ac.inwhiterose.ac.uknih.gov It is generally accepted to proceed via a series of deprotonation and halogen-transfer steps. For a bromothiophene, a strong base (like lithium diisopropylamide, LDA) abstracts a proton from the thiophene ring, generating a thienyllithium intermediate. nih.govacs.org This intermediate can then undergo an intermolecular or intramolecular rearrangement.

Catalytic and Base-Promoted Isomerization Control

The regioselectivity of the halogen dance reaction can be controlled by the choice of base, solvent, temperature, and directing groups on the substrate. nih.govacs.org For instance, the use of LDA can promote the migration of a bromine atom on a thiophene ring. nih.govrsc.org The presence of certain functional groups can direct the initial deprotonation step, thereby controlling the final position of the halogen. Oxazoline, ester, and amide groups have been shown to act as directing groups, leading to the formation of specific regioisomers. nih.govacs.org

In the context of this compound, the only available proton on the thiophene ring is at the 4-position. Deprotonation at this position by a strong base would generate a lithiated intermediate. This intermediate could potentially undergo a "halogen dance," leading to the migration of the bromine atom from the 3-position to the 4-position, resulting in 4-Bromo-2,5-bis(4-chlorophenyl)thiophene. The feasibility and outcome of such a reaction would depend on the relative thermodynamic stabilities of the starting material and the isomerized product, as well as the kinetic barriers involved.

Table 3: Factors Influencing Halogen Dance Reactions

FactorInfluence on IsomerizationExample/Reference
BaseThe choice of base (e.g., LDA, n-BuLi) initiates the deprotonation and influences the reaction pathway.LDA-promoted halogen dance of α-bromothiophenes. nih.gov
Directing GroupsFunctional groups (e.g., oxazoline, ester, amide) can direct the initial lithiation, controlling regioselectivity.Regiocontrolled halogen dance of bromothiophenes with directing groups. nih.govacs.org
TemperatureKinetic vs. thermodynamic control can often be achieved by varying the temperature.Thermodynamic driving force is key in halogen dance reactions. nih.gov
Substituent PositionThe position of the halogen and other substituents affects the acidity of ring protons and the stability of intermediates.Increased C-H acidity in 2,5-substituted bromothiophenes. ias.ac.in

Nucleophilic Aromatic Substitution (SNAr) Potential on the Thiophene Ring (Theoretical)

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. This reaction typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack.

Theoretically, the thiophene ring in this compound could be susceptible to SNAr. The two electron-withdrawing 4-chlorophenyl groups at the 2- and 5-positions, along with the bromine atom at the 3-position, would decrease the electron density of the thiophene ring, making it more electrophilic.

Computational studies on similar nitro-activated thiophene systems have shown that SNAr reactions proceed through a stepwise mechanism involving the formation of a Meisenheimer-like intermediate. researchgate.netnih.gov For this compound, a nucleophile could theoretically attack the carbon atom bearing the bromine (C3), leading to the displacement of the bromide ion. The stability of the intermediate anionic σ-complex would be crucial for the reaction to proceed. The delocalization of the negative charge by the adjacent aryl groups would play a significant role in stabilizing this intermediate.

Reactivity Towards Various Nucleophiles (Theoretical)

The primary mechanism for nucleophilic substitution on an aromatic ring like thiophene is the Nucleophilic Aromatic Substitution (SNAr) pathway. This process typically involves two steps: the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. nih.gov

For this compound, the thiophene ring itself is an electron-rich system, which generally disfavors nucleophilic attack. However, the presence of a good leaving group (bromide) at the C3 position makes SNAr reactions plausible. The reaction is initiated by the addition of a nucleophile to the carbon atom bearing the bromine.

The reactivity towards various nucleophiles is expected to follow their relative nucleophilicity and basicity. Strong, soft nucleophiles are generally more reactive in SNAr reactions. Theoretical analysis suggests a range of potential reactivities.

Interactive Table: Theoretical Reactivity with Common Nucleophiles

Nucleophile CategoryExample NucleophileExpected ReactivityRationale
Oxygen Nucleophiles Alkoxides (e.g., CH₃O⁻)ModerateStrong bases, can lead to substitution but also potential side reactions.
Sulfur Nucleophiles Thiolates (e.g., PhS⁻)HighHighly nucleophilic and polarizable, favoring the formation of the C-S bond. researchgate.net
Nitrogen Nucleophiles Amines (e.g., Piperidine)Moderate to HighReactivity depends on amine basicity and steric hindrance. Studies on similar nitrothiophenes show successful substitution with various amines. researchgate.netnih.gov
Carbon Nucleophiles Cyanide (CN⁻)Low to ModerateRequires significant activation of the aromatic ring for C-C bond formation via SNAr.

Influence of Halogen and Aryl Substituents on SNAr Rates (Theoretical)

The rate of an SNAr reaction is critically dependent on the electronic and steric properties of the substituents on the aromatic ring.

Bromo Substituent (Leaving Group): The C3-Br bond is the site of reaction. The ability of bromine to depart as a stable bromide ion is a key factor. In SNAr reactions, the typical leaving group ability follows the order F > Cl ≈ Br > I, a phenomenon known as the "element effect". nih.gov This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine stabilizing the intermediate. However, when the departure of the leaving group becomes more important, the C-Br bond, being weaker than C-Cl or C-F, can break more easily. Therefore, bromine is considered an effective leaving group for these transformations. nih.gov

Aryl Substituents (2,5-bis(4-chlorophenyl)): These substituents have a dual influence:

Electronic Effect: The two 4-chlorophenyl groups exert an electron-withdrawing inductive effect (-I) due to the electronegativity of the chlorine atoms and the phenyl rings. This effect helps to stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack, thereby increasing the reaction rate compared to an unsubstituted thiophene.

Steric Effect: The bulky aryl groups at the C2 and C5 positions create significant steric hindrance around the C3 position. This steric crowding can impede the approach of the incoming nucleophile, potentially slowing the reaction rate, especially with bulky nucleophiles.

Interactive Table: Summary of Substituent Effects on SNAr Reactivity

SubstituentPositionElectronic EffectSteric EffectOverall Impact on SNAr Rate
Bromo C3Leaving Group-Enables the reaction. nih.gov
4-chlorophenyl C2Weakly electron-withdrawing (-I)High steric hindranceRate-enhancing (electronic) but potentially rate-diminishing (steric).
4-chlorophenyl C5Weakly electron-withdrawing (-I)Moderate steric influence on C3Rate-enhancing (electronic).

Electrophilic Aromatic Substitution (EAS) Potential on the Thiophene Ring

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom (typically hydrogen) on the aromatic ring. dalalinstitute.com Thiophene is known to be significantly more reactive towards electrophiles than benzene (B151609), with substitution occurring preferentially at the C2 position, followed by the C5 position. pearson.com In the case of this compound, the C2 and C5 positions are already substituted. The only available position for a standard EAS reaction is the C4 position.

Directing Effects of Existing Substituents and Regiocontrol

The regiochemical outcome of an EAS reaction is governed by the directing effects of the substituents already present on the ring. pearson.comorganicchemistrytutor.com These groups can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions. libretexts.orguci.edu

Bromo Substituent (at C3): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which lowers the electron density of the ring. youtube.com However, they are ortho, para-directors because they can donate a lone pair of electrons via resonance to stabilize the carbocation intermediate (the sigma complex). organicchemistrytutor.comlibretexts.org In this molecule, the bromo group at C3 would direct an incoming electrophile to the ortho positions, which are C2 and C4. Since C2 is blocked, it directs to C4.

2,5-bis(4-chlorophenyl) Substituents: Aryl groups are generally considered to be activating groups and are also ortho, para-directors. They activate the ring by donating electron density through resonance. The substituent at C2 would direct to C3 (blocked) and the substituent at C5 would direct to C4.

Interactive Table: Directing Effects of Substituents for EAS

SubstituentPositionTypeDirecting EffectTarget Position(s)
Bromo C3Deactivating, Ortho-Para Director libretexts.orgyoutube.comOrthoC2 (blocked), C4
4-chlorophenyl C2Activating, Ortho-Para Director organicchemistrytutor.comParaC5 (blocked)
4-chlorophenyl C5Activating, Ortho-Para Director organicchemistrytutor.comOrthoC4

Controlled Functionalization Strategies

While direct EAS is predicted to occur exclusively at C4, modern synthetic methods offer powerful strategies for functionalization at other positions, primarily by targeting the C-Br bond.

Metal-Halogen Exchange: The bromine atom at C3 can be selectively replaced using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. This metal-halogen exchange generates a potent thiophenyl-lithium nucleophile. mdpi.com This intermediate can then be treated with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new functional group precisely at the C3 position.

Transition Metal-Catalyzed Cross-Coupling: The C3-Br bond is an ideal handle for numerous cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Interactive Table: Potential Cross-Coupling Reactions at the C3 Position

Reaction NameCoupling PartnerCatalyst (Typical)Bond Formed
Suzuki Coupling Boronic acid/ester (R-B(OR)₂)Pd(PPh₃)₄, other Pd catalysts researchgate.netC-C (Aryl, Vinyl)
Stille Coupling Organostannane (R-SnBu₃)Pd(PPh₃)₄C-C (Aryl, Alkyl)
Sonogashira Coupling Terminal alkyne (R-C≡CH)Pd/Cu catalysts baranlab.orgC-C (Alkynyl)
Buchwald-Hartwig Amination Amine (R₂NH)Pd or Ni catalystsC-N
Heck Coupling AlkenePd catalystsC-C (Alkenyl)

These strategies bypass the limitations of classical EAS and provide a versatile toolkit for creating a diverse library of derivatives from the this compound platform.

Future Research Directions, Challenges, and Emerging Perspectives for 3 Bromo 2,5 Bis 4 Chlorophenyl Thiophene

Development of Green Chemistry Approaches for Synthesis and Derivatization

A primary challenge in the synthesis of complex molecules like 3-Bromo-2,5-bis(4-chlorophenyl)thiophene is the environmental impact of traditional synthetic protocols. Future efforts will increasingly focus on aligning synthetic and derivatization strategies with the principles of green chemistry to enhance sustainability, reduce waste, and improve safety.

The reliance on volatile and often toxic organic solvents is a major drawback of many current synthetic methods. A significant future direction is the development of solvent-free reaction conditions. Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, presents a compelling alternative. Research has demonstrated the successful solvent-free oxidative polymerization of thiophene (B33073) derivatives, achieving quantitative conversion and producing materials with high surface areas. rsc.orgresearchgate.net This approach avoids issues related to the solubility of starting materials and products, offering a rapid and scalable pathway that could be adapted for the synthesis or derivatization of this compound. rsc.org

Another cornerstone of green chemistry is the use of renewable feedstocks instead of depleting petrochemical sources. wordpress.comu-szeged.hu Biomass, which includes materials derived from living organisms, is a key renewable resource. wordpress.comrsc.org Recent breakthroughs have shown that thiophene diesters can be synthesized for the first time from biomass-derived methyl levulinate and elemental sulfur, a surplus byproduct of the fossil fuel industry. nih.gov This marks a critical step towards producing thiophenes from genuinely renewable sources rather than relying on unsustainable reagents. nih.gov Future research could explore pathways to convert such bio-derived thiophene cores into more complex structures like the target compound, fundamentally shifting the raw material basis from fossil fuels to renewable biomass. rsc.orgnih.gov

Catalysis is central to green chemistry, offering pathways that are more selective and efficient than stoichiometric reagents. u-szeged.hu For aryl-substituted thiophenes, direct C-H arylation is a powerful and more environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of the thiophene ring. organic-chemistry.org Research has identified highly efficient phosphine-free palladium catalytic systems that can achieve the direct arylation of thiophenes with low catalyst loadings (e.g., 0.1–0.2 mol %). organic-chemistry.orgacs.org These systems are effective for coupling thiophenes with various aryl bromides and are tolerant of different functional groups. organic-chemistry.orgacs.org

Future work on this compound could focus on optimizing these direct C-H arylation methods. For instance, developing catalytic systems capable of regioselectively functionalizing the C-3 position is a known challenge but has been achieved under specific conditions. acs.org The use of recyclable catalysts, such as palladium complexes immobilized in ionic liquids, also represents a promising avenue for reducing waste and catalyst cost in thiophene synthesis. nih.gov

Catalytic ApproachKey AdvantagesRelevant Compound TypePotential Application to Target Compound
Direct C-H Arylation Reduces synthetic steps, avoids pre-functionalization, lowers waste. organic-chemistry.orgAryl-substituted thiophenes. acs.orgSynthesis of the 2,5-bis(4-chlorophenyl)thiophene core.
Phosphine-Free Catalysts Avoids use of toxic and expensive phosphine (B1218219) ligands. organic-chemistry.orgacs.orgHeterocyclic compounds. organic-chemistry.orgGreener derivatization at the bromine position.
Low Catalyst Loading Minimizes use of precious metals, reduces cost and environmental impact. organic-chemistry.orgα-aryl/heteroaryl thiophenes. acs.orgCost-effective scale-up of synthesis.
Room Temperature Catalysis Reduces energy consumption, improves safety and functional group tolerance. acs.orgβ-arylated thiophenes. acs.orgMild derivatization reactions.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic yields, minimizing byproducts, and scaling up processes. Advanced spectroscopic techniques are emerging as powerful tools for real-time, in-process monitoring, moving beyond traditional offline analysis. mdpi.com Techniques like time-resolved infrared (TRIR) and 2D-IR spectroscopy can provide detailed insights into molecular structures and interactions on ultrafast timescales, helping to identify transient intermediates and elucidate complex reaction pathways. numberanalytics.com

For reactions involving this compound, molecular rotational resonance (MRR) spectroscopy offers extraordinary selectivity for monitoring the consumption of reactants and the formation of products and impurities in the gas phase, providing kinetic information and confirming reaction completion. acs.org Furthermore, Raman spectroscopy is well-suited for online monitoring as it provides molecular-level information by probing the vibrational modes of molecules, which is particularly useful for tracking changes in the thiophene ring and its substituents during a reaction. mdpi.com The application of these advanced, real-time probes could resolve ambiguities in the mechanisms of direct C-H arylation or other derivatization reactions, enabling more precise control and optimization. acs.orgnih.gov

Spectroscopic TechniqueInformation ProvidedApplication in Synthesis/Derivatization
2D-IR Spectroscopy Detailed molecular interactions and structural changes during a reaction. numberanalytics.comElucidating the mechanism of C-H activation or cross-coupling.
Raman Spectroscopy Molecular-level vibrational information, unique for specific metabolites/compounds. mdpi.comReal-time, online monitoring of reactant conversion and product formation.
Molecular Rotational Resonance Unambiguous identification and quantification of molecules in a mixture based on their 3D structure. acs.orgAutomated monitoring of reaction kinetics and detection of isomeric impurities.
31P NMR Spectroscopy Can be used as a probe to monitor reactions involving organophosphorus reagents (e.g., ligands). nih.govTracking the behavior and stability of phosphine-based catalysts in situ.

Integration with Machine Learning and Artificial Intelligence for Property Prediction and Synthetic Design

One of the most significant challenges in synthetic chemistry is predicting the outcome of a given reaction. digitellinc.com Recent studies have demonstrated that ML models, particularly random forest algorithms and deep neural networks (DNNs), can predict the yields of complex reactions like Suzuki and Buchwald-Hartwig cross-couplings with impressive accuracy. acs.orgprinceton.edu These models are trained on large datasets, often from high-throughput experimentation (HTE) or internal electronic laboratory notebooks (ELNs), and use descriptors of the reactants, catalysts, and conditions as inputs. digitellinc.comacs.org

ML/AI ApplicationGoalRequired DataPotential Impact
Yield Prediction Models Predict the percentage yield of a reaction. acs.orgprinceton.eduLarge datasets of reaction outcomes (e.g., from HTE). acs.orgReduces failed experiments and conserves materials.
Ligand/Catalyst Recommendation Suggest the optimal ligand or catalyst for a desired transformation. nih.govReaction data linking substrates, ligands, and yields. nih.govAccelerates reaction optimization.
AI-Driven Retrosynthesis Propose complete, multi-step synthetic pathways to a target molecule. cas.orgnih.govDatabases of known chemical reactions (e.g., patents, literature). digitellinc.comIdentifies novel, more efficient, or cost-effective routes.

Given that thiophene-based materials are of great interest for organic electronics, predicting their properties is a critical research direction. researchgate.net High-throughput virtual screening (HTVS) uses computational methods to evaluate the properties of thousands of potential molecules before they are ever synthesized. rsc.orgrsc.org This approach can rapidly identify promising candidates by calculating key electronic properties such as HOMO/LUMO energy levels, ionization potential, and electron affinity. rsc.org

For this compound, HTVS could be used to screen a virtual library of its derivatives, where the bromo-substituent is replaced with various functional groups. This would allow researchers to predict how different modifications would tune the molecule's electronic and optical properties for specific applications, such as in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). rsc.orgacs.org By combining HTVS with ML models trained on experimental or high-level theoretical data, the accuracy of these property predictions can be further enhanced, providing a powerful tool for the rational design of new functional materials. researchgate.netarxiv.org

Exploration of Self-Assembly and Supramolecular Architectures (Theoretical)

The exploration of how individual molecules of this compound might spontaneously organize into larger, ordered structures is a key area of theoretical research. Such self-assembly is governed by a complex interplay of subtle, non-covalent forces that dictate the final supramolecular architecture and, consequently, the material's properties.

The self-assembly of this compound in the solid state or in solution is theoretically driven by a combination of non-covalent interactions. The thiophene ring, known for its distinct electronic properties, serves as a versatile platform for engaging in such interactions. rsc.org The presence of bromine and chlorine atoms introduces the potential for halogen bonding, while the aromatic phenyl and thiophene rings are prime candidates for π-π stacking.

Computational methods, such as Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM), are crucial for dissecting these interactions. rsc.orgacs.orgnih.gov QTAIM analysis, for instance, can identify bond critical points between atoms, providing evidence for specific non-covalent bonds and quantifying their strength. nih.gov Studies on analogous molecules containing both thiophene and chlorophenyl moieties have shown that weak hydrogen bonds, chalcogen bonds (involving the sulfur atom), and other contacts like S···C(π) can cooperatively drive the formation of complex supramolecular structures. acs.orgnih.gov For this compound, the dominant forces would likely be van der Waals dispersion interactions, particularly between the aromatic rings. nih.gov

Table 1: Theoretical Non-Covalent Interactions in this compound Assembly

Interaction TypeInteracting GroupsTheoretical Role in Assembly
Halogen Bonding C-Br···S, C-Cl···S, C-Br···π, C-Cl···πThe electron-deficient regions on the bromine and chlorine atoms can interact with electron-rich sites like the sulfur lone pair or the π-systems of adjacent rings, acting as directional guides for crystal packing.
π-π Stacking Thiophene-Phenyl, Phenyl-PhenylFace-to-face or offset stacking of the aromatic rings, driven by electrostatic and dispersion forces, would contribute significantly to the cohesion of the assembly. nih.gov
C-H···π Interactions Phenyl C-H bonds and Thiophene/Phenyl ringsThe hydrogen atoms on the phenyl rings can interact with the electron-rich π-faces of neighboring aromatic systems, providing additional stability.
Chalcogen Bonding Thiophene S···Br, Thiophene S···ClThe sulfur atom of the thiophene ring can act as a chalcogen bond donor or acceptor, interacting with the halogens on adjacent molecules to influence molecular arrangement. rsc.orgacs.org

Aggregation-induced emission (AIE) is a photophysical phenomenon where molecules that are weakly fluorescent in solution become highly luminescent upon aggregation in the solid state or in poor solvents. bohrium.com This effect is often attributed to the Restriction of Intramolecular Motion (RIM), particularly the hindrance of rotational and vibrational movements that otherwise provide non-radiative decay pathways for the excited state. sciengine.comnih.gov

The molecular structure of this compound, featuring two phenyl rings attached to a central thiophene core, is characteristic of many AIE-active compounds (AIEgens). In a dilute solution, the phenyl rings can rotate freely, dissipating absorbed energy non-radiatively. nih.gov Theoretically, upon aggregation, the steric hindrance imposed by neighboring molecules would lock these phenyl rings in place. This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively and thus "turning on" fluorescence. sciengine.com Studies on other thiophene derivatives confirm that AIE can be achieved without necessitating a propeller-like structure. bohrium.com The emission properties could theoretically be tuned by controlling the aggregation process.

Table 2: Theoretical Factors for Tuning AIE in this compound

Tuning FactorTheoretical MechanismPredicted Outcome
Solvent Polarity Increasing the fraction of a poor solvent (e.g., water) in a good solvent (e.g., THF) would decrease solubility, forcing the hydrophobic molecules to aggregate. nih.govnih.govA gradual increase in fluorescence intensity is expected as the poor solvent fraction increases, potentially with a shift in the emission wavelength (solvatochromism).
Temperature Lowering the temperature could enhance aggregation and further restrict molecular vibrations, reducing non-radiative decay. sciengine.comIncreased quantum yield and potentially sharper emission peaks at lower temperatures.
Steric Modification Introducing bulkier or different substituent groups at the para-position of the phenyl rings or on the thiophene ring itself.Altering the degree of intramolecular rotation in the monomer state and modifying the packing arrangement in the aggregate state, leading to shifts in emission color and intensity.
pH Control If functional groups susceptible to protonation/deprotonation were added to the structure, changes in pH could alter intermolecular interactions and control the self-assembly process. researchgate.netpH-responsive "on/off" switching of fluorescence or color changes.

Unexplored Reactivity Patterns and Novel Transformations for Advanced Materials (Theoretical)

The bromine atom at the 3-position of the thiophene ring serves as a versatile synthetic handle for a variety of chemical transformations, positioning the compound as a valuable building block for more complex, functional materials. orgsyn.org While the chlorophenyl groups are relatively inert, the C-Br bond is primed for reactions that could lead to novel materials with tailored electronic and optical properties.

The most promising theoretical transformations involve palladium-catalyzed cross-coupling reactions. These reactions would allow for the precise installation of new functional groups, extending the π-conjugated system of the molecule. For example, coupling with boronic acids (Suzuki reaction) or organostannanes (Stille reaction) could introduce additional aryl, heteroaryl, or vinyl groups. mdpi.com Such extensions of the conjugated backbone are a fundamental strategy in designing organic semiconductors and materials for organic light-emitting diodes (OLEDs). Another avenue is the Sonogashira coupling with terminal alkynes to create arylene-ethynylene structures. Furthermore, the synthesis of thiophene-based covalent organic frameworks (COFs) demonstrates how functionalized thiophene monomers can be used to build highly ordered, porous materials for applications in electronics and catalysis. mit.edu

Table 3: Potential Transformations and Resulting Advanced Materials (Theoretical)

Reaction TypeReagent ClassPotential Product ClassTarget Application Area (Theoretical)
Suzuki Coupling Aryl/Heteroaryl Boronic AcidsPoly-aryl or poly-heteroaryl thiophenesOrganic Field-Effect Transistors (OFETs), OLEDs
Stille Coupling Organostannanes (e.g., distannylthiophenes)Conjugated oligomers and polymersOrganic Photovoltaics (OPVs), Conducting Polymers
Sonogashira Coupling Terminal AlkynesArylene-ethynylene derivativesMolecular Wires, Nonlinear Optical (NLO) Materials
Buchwald-Hartwig Amination Amines3-Amino-substituted thiophene derivativesHole-Transporting Materials, Fluorescent Probes
Metal-Halogen Exchange Organolithium Reagents (e.g., n-BuLi)3-Lithio-2,5-bis(4-chlorophenyl)thiopheneVersatile intermediate for introducing a wide array of electrophiles
Polymerization (Following conversion to a diboronic acid)Thiophene-based Covalent Organic Frameworks (COFs) or other conjugated polymers mit.eduGas Storage, Heterogeneous Catalysis, Electronic Devices

Overcoming Synthetic Scalability Challenges (Academic Perspective)

From an academic perspective, the transition from laboratory-scale synthesis to a larger, more practical scale for a complex molecule like this compound presents significant challenges. These hurdles are common in the synthesis of highly substituted heterocyclic compounds and represent active areas of chemical research.

Addressing these scalability issues requires dedicated research into more efficient synthetic methodologies.

Table 4: Key Scalability Challenges and Potential Research Solutions

ChallengeDescriptionPotential Academic Research Direction
Cost of Catalysts Palladium catalysts used in cross-coupling reactions are expensive, contributing significantly to the overall cost of the synthesis.Development of catalysts based on more abundant and cheaper metals (e.g., nickel, copper, iron). Research into catalyst-free coupling reactions or methods that allow for very low catalyst loading and efficient recycling.
Multi-Step Synthesis & Low Yield Each synthetic step reduces the overall yield. A long synthetic route makes the final product exponentially more difficult and expensive to produce in quantity.Designing more convergent synthetic strategies where key fragments are built separately and combined in a late stage. Exploration of one-pot or tandem reactions that combine multiple transformations into a single operation, reducing intermediate workup and purification steps.
Purification and Isomer Separation The final product and intermediates may be contaminated with structurally similar byproducts (e.g., isomers, homocoupled products), requiring costly and tedious purification.Investigation of crystallization-induced purification methods. Development of synthetic routes that are highly selective to avoid byproduct formation. Exploring the use of continuous flow chemistry, which can offer better control over reaction conditions (temperature, mixing, stoichiometry) to improve selectivity and minimize byproduct formation.
Harsh Reaction Conditions Some synthetic steps may require high temperatures, inert atmospheres, or highly reactive and hazardous reagents (e.g., organolithiums), which are difficult to manage on a large scale.Research into reactions that can be performed under milder, more environmentally benign conditions, such as using water as a solvent or operating at room temperature. acs.org Development of solid-supported reagents or catalysts to simplify handling and workup procedures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.